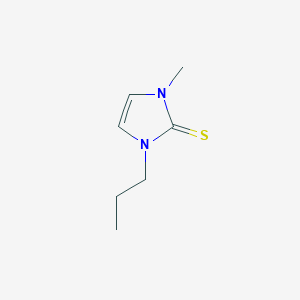

1-Methyl-3-propylimidazole-2-thione

Description

Historical Context of Imidazole (B134444) Derivatives in Chemical Science

The story of imidazole derivatives starts in the 19th century. The parent imidazole ring was first reported in 1858 by the German chemist Heinrich Debus, who synthesized it from glyoxal (B1671930) and ammonia. rsc.org Even before this, various derivatives had been discovered, showcasing the versatility of this heterocyclic scaffold. rsc.orgrsc.org This five-membered ring, containing two non-adjacent nitrogen atoms, is not just a laboratory curiosity; it is a fundamental building block in nature. rsc.orgjyu.fi It forms the core of the essential amino acid histidine, its derivative histamine, and is found in the structure of purines within DNA. jyu.fi This biological prevalence has cemented the importance of imidazole derivatives in medicinal chemistry, with many synthetic imidazoles developed as therapeutic agents. rsc.orgjyu.fi

Overview of Thione Chemistry and its Relevance to Contemporary Research

Thiones, or thioketones, are organosulfur compounds where a sulfur atom replaces the oxygen of a carbonyl group (C=O), resulting in a thiocarbonyl group (C=S). scribd.com This substitution dramatically alters the chemistry of the functional group. The C=S double bond is weaker and more polarizable than its C=O counterpart, making thiones highly reactive. This reactivity has made them valuable intermediates in organic synthesis. researchgate.net Contemporary research leverages the unique properties of the thione group in various applications, from the synthesis of complex sulfur-containing heterocycles to their use as directing groups in transition-metal-catalyzed C-H functionalization reactions. nih.gov The ability of the sulfur atom to bind strongly to metals also makes thiones crucial ligands in coordination chemistry and materials science. nih.gov

Structural and Electronic Features of the Imidazole-2-thione Core

The imidazole-2-thione core is an aromatic system characterized by a planar five-membered ring. jyu.fi These compounds exist predominantly in the thione tautomeric form rather than the alternative thiol (mercaptoimidazole) form. jyu.fi The key structural feature is the thiourea (B124793) moiety (N-C(S)-N) embedded within the imidazole ring. Quantum-chemical calculations and X-ray diffraction studies on related molecules, such as 1,3-dimethylimidazole-2-thione, reveal a significant delocalization of electron density. tandfonline.com There is a notable contribution from a resonance structure where the nitrogen lone pairs donate electron density to the C=S bond, resulting in a partial negative charge on the exocyclic sulfur atom and partial double-bond character in the N-C-N fragment. This electronic structure makes the sulfur atom a soft nucleophile and an excellent donor for coordination to metal ions. tandfonline.com

Current Research Trends and Future Outlook for N,N'-Disubstituted Imidazole-2-thione Derivatives

N,N'-disubstituted imidazole-2-thiones, the class to which 1-Methyl-3-propylimidazole-2-thione belongs, are a major focus of current research. Their applications are diverse, spanning from medicinal and agricultural chemistry to materials science. jyu.fi A significant area of research is their use as ligands for transition metals. The resulting coordination complexes are being investigated for catalytic applications, including in cross-coupling reactions. rsc.orgrsc.org

Another burgeoning field is their use as precursors to N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts and ligands. The thione group can be removed under specific conditions to generate the corresponding carbene. Furthermore, their role as components of ionic liquids and as reagents in polymer and supramolecular chemistry continues to expand. rsc.orgjyu.fi The future for these compounds looks bright, with ongoing efforts to synthesize novel derivatives with tailored electronic and steric properties for specific applications, from new pharmaceuticals to advanced materials. nih.gov

Spectroscopic characterization would be expected to align with that of other 1,3-dialkyl-imidazole-2-thiones. The table below provides representative spectroscopic data for the closely related and well-characterized 1,3-dimethylimidazole-2-thione, which serves as a reliable model for understanding the spectral features of the title compound.

Table 1: Representative Spectroscopic Data for a Model N,N'-Disubstituted Imidazole-2-thione

| Spectroscopic Technique | Compound | Observed Data |

|---|---|---|

| ¹H NMR | 1,3-Dimethylimidazole-2-thione | δ (ppm): 3.5 (s, 6H, N-CH₃), 6.8 (s, 2H, imidazole C-H) |

| ¹³C NMR | 1,3-Dimethylimidazole-2-thione | δ (ppm): 35.0 (N-CH₃), 116.0 (imidazole C4/C5), 163.5 (C=S) |

| IR Spectroscopy | 1,3-Dimethylimidazole-2-thione | ν (cm⁻¹): ~1250 (C=S stretch) |

| Mass Spectrometry | 1,3-Dimethylimidazole-2-thione | M⁺ peak corresponding to the molecular weight |

Data is generalized from typical values for N,N'-disubstituted imidazole-2-thiones.

The reactivity of this compound is dominated by the nucleophilic sulfur atom, which readily undergoes alkylation and forms strong coordination bonds with a variety of metals. The imidazole backbone can also be functionalized, for instance, through lithiation followed by reaction with an electrophile. rsc.org

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂S |

| Molar Mass | 156.25 g/mol |

| CAS Number | 135011-47-1 |

Data obtained from chemical databases. chemspider.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

135011-47-1 |

|---|---|

Molecular Formula |

C7H12N2S |

Molecular Weight |

156.25 g/mol |

IUPAC Name |

1-methyl-3-propylimidazole-2-thione |

InChI |

InChI=1S/C7H12N2S/c1-3-4-9-6-5-8(2)7(9)10/h5-6H,3-4H2,1-2H3 |

InChI Key |

ZOCYDPURIYTNMU-UHFFFAOYSA-N |

SMILES |

CCCN1C=CN(C1=S)C |

Canonical SMILES |

CCCN1C=CN(C1=S)C |

Other CAS No. |

135011-47-1 |

Synonyms |

1-Me-PTI 1-methyl-3-propylimidazole-2-thione |

Origin of Product |

United States |

Coordination Chemistry of 1 Methyl 3 Propylimidazole 2 Thione Ligands

Ligand Design Principles and Donor Characteristics

The coordination behavior of 1-methyl-3-propylimidazole-2-thione is primarily dictated by the electronic and steric properties of its constituent atoms. The interplay between the soft sulfur donor and the substituents on the nitrogen atoms allows for a high degree of control over the resulting metal complexes.

The exocyclic sulfur atom of this compound is the principal site of coordination to metal centers. This is a common feature among N-heterocyclic thiones, where the sulfur atom acts as a soft donor, preferentially binding to soft metal ions. The lone pairs of electrons on the sulfur atom are readily available for donation to a metal center, forming a stable metal-sulfur bond. The C=S bond in the free ligand possesses significant π-character. Upon coordination to a metal, a decrease in the C=S bond order is typically observed, which can be detected spectroscopically.

The N-substituents, a methyl group at the N1 position and a propyl group at the N3 position, play a crucial role in modulating the coordination properties of the ligand.

Steric Effects: The size of the N-alkyl groups significantly influences the steric environment around the metal center. nih.gov The methyl group is relatively small, imposing minimal steric hindrance. In contrast, the propyl group is larger and can create a more crowded coordination sphere. This steric bulk can affect the coordination number of the metal, the geometry of the resulting complex, and the accessibility of the metal center to other substrates or ligands. For instance, increased steric hindrance from larger alkyl groups can prevent the formation of certain geometries and favor lower coordination numbers. nih.gov

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy, to elucidate their structure and bonding.

This compound forms stable complexes with a variety of transition metals, with its coordination mode being influenced by the nature of the metal and the reaction conditions.

Copper(I), as a soft metal ion, has a strong affinity for the soft sulfur donor of the this compound ligand. The coordination chemistry of copper(I) with related thione ligands has been explored, revealing a range of structural motifs. While direct structural data for copper(I) complexes of this compound are not extensively documented, analogies can be drawn from related systems. For instance, copper(I) complexes with other N-heterocyclic thiones often feature tetrahedral or trigonal planar geometries.

Sulfur Atom Insertion Pathways: The formation of copper-thiolate complexes can sometimes proceed through pathways that involve the insertion of a sulfur atom. One such method is the electrochemical synthesis where a sacrificial copper anode is used in the presence of a sulfur source and an organic ligand. youtube.com This in-situ method allows for the direct formation of copper-sulfur bonds and can be a potential route for the synthesis of novel complexes with this compound, potentially leading to the formation of copper(II) thiolates. youtube.com While not a direct insertion into the thione, this highlights the reactivity of copper-sulfur systems. Another pathway involves the reaction of copper(I) precursors with elemental sulfur in the presence of N-donor ligands, which has been shown to produce dinuclear copper complexes with a bridging disulfido moiety. nih.gov

Representative Structural Data for a Related Copper(I)-Thione Complex:

| Parameter | Value | Reference |

| Complex | [(TpiPr2Cu)2(S2)] | nih.gov |

| Coordination Geometry | Distorted Tetrahedral | nih.gov |

| Cu-S Bond Length (Å) | 2.17-2.20 | nih.gov |

| S-S Bond Length (Å) | 2.073(4) | nih.gov |

This table presents data for a dinuclear copper complex with a different sulfur-containing ligand to illustrate typical bond lengths and geometries.

Ruthenium(II) half-sandwich complexes, often featuring a "piano-stool" geometry, are a well-studied class of organometallic compounds with applications in catalysis and medicine. tandfonline.commdpi.comrsc.org this compound can act as a versatile ligand in these systems. While it can coordinate as a simple monodentate ligand through its sulfur atom, it also has the potential to form bidentate architectures.

Bidentate coordination can be achieved by linking two imidazole-2-thione units together. For instance, ethylene- or methylene-bridged bis(imidazole-2-thione) ligands have been shown to coordinate to a ruthenium(II) half-sandwich fragment in a bidentate fashion through their two sulfur atoms. tandfonline.com The reaction of these bidentate thione ligands with [Ru(p-cymene)Cl2]2 yields complexes of the type [η6-arene-Ru(L)Cl]+, where L is the bidentate thione ligand. tandfonline.com

Although this compound itself is a monodentate ligand, it can be a precursor to bidentate ligands. Furthermore, under certain reaction conditions, C-H activation of the imidazole (B134444) ring could potentially lead to a cyclometalated bidentate C-S coordination mode, a phenomenon observed in related ruthenium complexes. rsc.org

Representative Spectroscopic and Structural Data for Ruthenium(II) Half-Sandwich Complexes with Imidazole-based Ligands:

| Complex | Ru-N (Å) | Ru-Cl (Å) | Ru-C(arene) (Å) | Reference |

| [Ru(ImH)2(p-cym)Cl]Cl | 2.1106(14) - 2.1118(3) | 2.4203(4) | 2.1676(17) - 2.2142(16) | mdpi.com |

| [Ru2(L1)2(p-cym)2Cl2]Cl2 | 2.128(3) - 2.131(3) | 2.4334(10) - 2.4410(10) | 2.167(4) - 2.219(4) | mdpi.com |

This table provides data for ruthenium(II) half-sandwich complexes with imidazole and a bidentate imidazole-based ligand (L1 = bis(imidazole-1-yl)methane) to illustrate typical coordination parameters.

Transition Metal Coordination Complexes

Silver(I) Coordination Polymers and Discrete Complexes

The interaction of this compound with silver(I) ions can lead to the formation of both discrete mononuclear or binuclear complexes and extended coordination polymers. The final structure is often influenced by the nature of the counter-anion and the stoichiometry of the reactants. In the formation of these complexes, the thione ligand typically coordinates to the silver(I) center through its exocyclic sulfur atom.

In discrete complexes, silver(I) can be coordinated by one or more thione ligands. For instance, with bulky thione ligands, mononuclear complexes with a trigonal planar geometry around the silver ion have been observed, where the metal is bonded to three sulfur atoms from three separate ligands. nih.gov Binuclear discrete complexes are also common, where two silver(I) centers can be bridged by two thione ligands, creating a central Ag₂S₂ core. nih.gov The coordination sphere of each silver atom is then typically completed by terminally bonded thione ligands, often resulting in a tetrahedral geometry. nih.gov

When conditions favor polymerization, this compound can act as a bridging ligand to form one-dimensional (1D) coordination polymers. In such structures, the ligand links adjacent silver(I) cations, creating extended zigzag or linear chains. nih.govresearchgate.net The coordination environment around the silver(I) centers in these polymers is often completed by other ligands or counter-anions present in the reaction medium. The formation of these polymeric structures is a testament to the bridging capability of N-heterocyclic thione ligands.

Rhenium(I) Tricarbonyl Complexes and Agostic Interactions

Rhenium(I) tricarbonyl complexes, with the general formula fac-[Re(CO)₃(L-L)X] (where L-L is a bidentate ligand and X is a monodentate ligand), are a well-studied class of compounds. When this compound acts as the monodentate ligand 'X', it coordinates to the rhenium center through its sulfur atom. These complexes are of interest for their photophysical properties and potential applications in catalysis and medicinal chemistry. rsc.org The synthesis of such complexes can be achieved by reacting a rhenium(I) precursor, such as Re(CO)₅Cl, with the thione ligand. nih.gov

A particularly interesting structural feature that may arise in complexes of this compound is the potential for agostic interactions. An agostic interaction is an intramolecular three-center-two-electron bond between a carbon-hydrogen bond and a coordinatively unsaturated transition metal center. rsc.orgnih.gov In the case of a rhenium(I) complex with this compound, the propyl group provides suitably located C-H bonds (specifically at the β or γ position) that could interact with the electron-deficient rhenium center.

These interactions are typically characterized by:

A close contact between a hydrogen atom and the metal center, observable through X-ray crystallography. rsc.org

An upfield shift in the ¹H NMR spectrum for the agostic proton. rsc.org

A reduction in the ¹J(C,H) coupling constant in the ¹³C NMR spectrum. rsc.org

While direct experimental evidence for agostic interactions in a rhenium(I) tricarbonyl complex of this compound is not extensively documented, their existence is plausible, especially in cationic complexes or in transition states of catalytic cycles where the metal center becomes more electrophilic. nih.govacs.org Such interactions can play a significant role in the stability and reactivity of the complex. acs.orglibretexts.org

Iron(II) Polymeric Coordination Structures

The coordination of this compound to iron(II) can result in various structural motifs, including polymeric architectures. The ability of the thione ligand to act as a bridging unit is key to the formation of these extended networks. Polymeric iron(II) complexes are of interest for their magnetic and electronic properties.

In the presence of suitable co-ligands, this compound can participate in the formation of one-dimensional (1D) or two-dimensional (2D) coordination polymers. For example, using metalloligands like tetracyanonickelate(II), [Ni(CN)₄]²⁻, it is possible to construct cyano-bridged polymeric structures where the this compound ligands occupy the axial coordination sites of the octahedral iron(II) centers. mdpi.com In these structures, the iron(II) ions are linked by the cyanide groups of the [Ni(CN)₄]²⁻ units, forming chains or layers, and the thione ligands cap the remaining coordination sites. mdpi.com

The dimensionality of the resulting polymer can be controlled by the stoichiometry and the nature of the ligands used. For instance, a 1:2 ratio of iron(II) to the metalloligand with two capping thione ligands can lead to 2D layered structures, while a 1:1 ratio with four capping thione ligands may result in 1D chains. mdpi.com The iron(II) centers in these complexes are typically in a high-spin state, characterized by relatively long iron-ligand bond lengths. rsc.org The study of such polymeric structures provides insight into the design of materials with specific magnetic behaviors. researchgate.net

Palladium(II) Complexes via Transmetallation Processes

Transmetallation is a valuable synthetic route in organometallic chemistry for the transfer of ligands from one metal center to another. This method can be particularly useful for the synthesis of palladium(II) complexes with N-heterocyclic thione ligands like this compound. The process typically involves the reaction of a palladium(II) precursor with a complex of the thione ligand with a more electropositive metal, such as bismuth or tin.

A relevant example involves the use of a bismuth(III) complex of a related ligand, 1,3-diisopropylimidazole-2-thione (diprimt), as a transmetallation agent. researchgate.net In this process, the diprimt ligand is first coordinated to BiI₃ to form a dinuclear adduct. This bismuth complex then reacts with a palladium(II) salt, such as Pd(OAc)₂, resulting in the transfer of the thione ligand to the palladium center to form a unique dinuclear Pd(II) complex. researchgate.net This demonstrates that the thione ligand can be effectively transferred from bismuth to palladium.

This transmetallation approach offers a controlled way to synthesize palladium(II)-thione complexes, which might be otherwise difficult to obtain through direct ligand substitution, especially for achieving specific structural arrangements like bridged species. researchgate.net

Rhodium(I) Complexes with N-Heterocyclic Carbene/Thione Ligands

Rhodium(I) complexes are widely studied for their extensive applications in homogeneous catalysis. The electronic and steric properties of these complexes can be finely tuned by the choice of ligands. A particularly interesting class of complexes are those that contain both a strongly σ-donating N-heterocyclic carbene (NHC) and a sulfur-donating thione ligand like this compound.

The synthesis of such mixed-ligand complexes typically involves a stepwise approach. One common method is to first synthesize a rhodium(I)-NHC precursor, such as [RhCl(NHC)(COD)] (where COD is 1,5-cyclooctadiene), and then introduce the thione ligand in a subsequent substitution reaction. rsc.org Alternatively, the thione ligand can be incorporated into the NHC structure itself, creating a hemilabile ligand that can coordinate to the rhodium center through both the carbene carbon and the thione sulfur. acs.org

In a square planar rhodium(I) center, the NHC and thione ligands would compete for coordination sites. Given the strong σ-donating nature of NHCs, they typically form very stable bonds with the rhodium center. The thione ligand would likely coordinate trans to a labile ligand or in a position that balances the electronic and steric demands of the complex. The resulting mixed-ligand complexes are of great interest for their potential to exhibit unique catalytic activities, combining the properties endowed by both the NHC and the thione ligands. researchgate.netresearchgate.net

Investigation of Diverse Coordination Modes (e.g., monodentate, bridging, chelating)

The this compound ligand exhibits versatility in its coordination to metal centers, primarily adopting monodentate and bridging modes.

Monodentate Coordination: The most common coordination mode for this compound is as a monodentate ligand, where it binds to a single metal ion through its exocyclic sulfur atom. nih.gov This is due to the sulfur atom being the most accessible and electron-rich donor site in the molecule. In this mode, the ligand acts as a terminal ligand. Numerous examples exist with various metals where the thione coordinates in this fashion, leading to the formation of discrete mononuclear complexes. nih.govrsc.org

Bridging Coordination: The thione ligand can also act as a bridging ligand, connecting two metal centers. wikipedia.org This is typically achieved through the sulfur atom, which becomes a μ₂-S bridge. This mode of coordination is crucial for the formation of binuclear complexes and one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.net In a dinuclear palladium(II) complex of a related thione, both terminal and bridging coordination modes of the ligand were observed in the same molecule. researchgate.net

Chelating Coordination: A chelating coordination mode, where the ligand binds to a single metal center through two or more donor atoms, is not typical for this compound itself, as it only possesses one primary strong donor atom (the sulfur). For chelation to occur, the ligand would need to be functionalized with additional donor groups on the imidazole ring or the N-alkyl substituents.

The preference for a particular coordination mode is influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, the metal-to-ligand ratio, and the reaction conditions.

| Coordination Mode | Description | Example |

| Monodentate | Binds to a single metal center through the sulfur atom. | Terminal ligand in mononuclear complexes. nih.gov |

| Bridging | Connects two metal centers via the sulfur atom (μ₂-S). | Forms the backbone of coordination polymers. researchgate.net |

| Chelating | Binds to a single metal center through multiple donor atoms. | Not typically observed for this ligand. |

Advanced Spectroscopic and Diffraction Techniques for Characterization of Coordination Compounds

A suite of advanced analytical techniques is employed to fully characterize the coordination compounds of this compound, providing insights into their structure, bonding, and electronic properties.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a fundamental tool for confirming the coordination of the thione ligand. The C=S stretching vibration, which appears in a specific region of the free ligand's spectrum, typically shifts to a lower frequency upon coordination to a metal center. nih.gov This shift is indicative of the weakening of the C=S double bond due to the donation of electron density from the sulfur atom to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the complexes in solution. Coordination to a metal center causes changes in the chemical shifts of the protons and carbons of the ligand, particularly those close to the coordination site. For example, the carbons of the imidazole ring are sensitive to the coordination event. nih.govresearchgate.net In the case of potential agostic interactions, ¹H NMR can reveal upfield shifts for the interacting protons. rsc.org

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, which are characteristic of many transition metal complexes. manchester.ac.uk

Diffraction Techniques:

The following table summarizes the key information obtained from these characterization techniques:

| Technique | Information Obtained |

| FTIR Spectroscopy | Confirmation of coordination via shifts in vibrational frequencies (e.g., ν(C=S)). nih.gov |

| NMR Spectroscopy | Elucidation of solution-state structure and dynamics; detection of agostic interactions. rsc.orgresearchgate.net |

| UV-Visible Spectroscopy | Characterization of electronic transitions (e.g., MLCT, LMCT). manchester.ac.uk |

| Single-Crystal X-ray Diffraction | Precise determination of solid-state structure, including bond lengths, bond angles, and coordination geometry. carleton.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the solution-state structure of this compound and its metal complexes. By analyzing the chemical shifts and coupling constants of NMR-active nuclei, typically ¹H and ¹³C, valuable insights into the ligand's coordination environment can be obtained.

In the ¹H NMR spectrum of the free ligand, specific resonances correspond to the protons of the methyl and propyl groups, as well as the protons on the imidazole ring. Upon coordination to a metal ion, changes in the chemical shifts of these protons can indicate the site of metal-ligand binding. For instance, a downfield shift of the imidazole ring protons is often indicative of coordination through the sulfur atom, which alters the electronic environment of the entire heterocyclic system.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the ligand. The chemical shift of the C=S carbon is particularly sensitive to coordination. A significant shift in this resonance upon complexation provides strong evidence of the sulfur atom's involvement in the metal-ligand bond. Solid-state NMR studies on related imidazolidine-2-thione compounds have also been conducted to understand the chemical shift anisotropies of the thione and selenone carbons. researchgate.netresearchgate.net

Detailed analysis of more complex NMR spectra, including two-dimensional techniques, can further elucidate the solution-state geometry of these complexes, especially for diamagnetic metal centers like Zn(II). researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| Imidazole Ring | H-4, H-5 | ~6.86 - 7.60 |

| N-Methyl Group | -CH₃ | ~3.6 - 3.9 |

| N-Propyl Group | -CH₂-CH₂-CH₃ | ~0.8 - 4.0 (multiple signals) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Metal-Ligand Interactions

Infrared (IR) spectroscopy is a fundamental technique used to probe the vibrational modes of a molecule. For this compound and its complexes, IR spectroscopy offers direct evidence of coordination and insights into the nature of the metal-ligand bond.

The IR spectrum of the free ligand displays characteristic absorption bands corresponding to various vibrational modes, including C-H, C-N, and C=S stretching. The C=S stretching vibration is of particular interest in coordination chemistry. Upon coordination of the thione to a metal center through the sulfur atom, this band typically shifts to a lower frequency. This shift is attributed to the weakening of the C=S double bond as electron density is donated to the metal. The magnitude of this shift can provide a qualitative measure of the strength of the metal-sulfur bond.

Furthermore, new vibrational bands may appear in the far-IR region of the spectrum of the metal complexes. These bands, which are absent in the spectrum of the free ligand, are often assigned to the metal-ligand stretching vibrations (e.g., M-S and M-X, where X is a halide). The positions of these bands provide direct information about the coordination environment of the metal ion. For example, studies on related imidazole-based ligands have utilized IR spectroscopy to confirm coordination through the sulfur atom and to identify the presence of other ligands, such as halides, in the coordination sphere. mdpi.comnih.govnih.gov

Table 2: Key IR Vibrational Frequencies (cm⁻¹) for this compound and its Complexes

| Vibrational Mode | Free Ligand (approx.) | Metal Complex (approx.) |

|---|---|---|

| ν(C=S) | ~1250 | Lower frequency shift |

| ν(M-S) | N/A | ~200 - 400 |

| ν(M-X) | N/A | Varies with metal and halide |

Note: Frequencies are approximate and depend on the specific metal and other ligands present. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

For complexes of this compound, X-ray crystallography has been instrumental in confirming the coordination of the ligand to the metal center through the sulfur atom. It has revealed various coordination geometries, such as the distorted tetrahedral geometry observed in a mercury(II) chloride complex. researchgate.net In this structure, the Hg–S and Hg–Cl bond distances fall within expected ranges. researchgate.net

X-ray diffraction studies have also been crucial in characterizing the coordination environment in complexes with other metals. For instance, a zinc complex, [Zn(mipit)₄][BF₄]₂, was found to have a flattened tetrahedral ZnS₄ coordination geometry. researchgate.net The crystal structure of this complex was solved in the monoclinic space group P2₁/n. researchgate.net

Beyond the molecular structure, single crystal X-ray diffraction can also elucidate the supramolecular architecture of these compounds, revealing details about intermolecular interactions such as hydrogen bonding and crystal packing.

Table 3: Selected Crystallographic Data for a this compound Complex

| Parameter | [Hg(mipit)Cl₂] |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.143(6) |

| b (Å) | 17.047(6) |

| c (Å) | 14.759(5) |

| β (°) | 105.899(5) |

| V (ų) | 4148(2) |

| Z | 8 |

Data from a study on a mercury(II) chloride complex with 1-methyl-3-(2-propyl)-2(3H)-imidazolethione (mipit). researchgate.net

Complementary Analytical Methods (e.g., mass spectrometry, elemental analysis)

In addition to the primary spectroscopic and crystallographic techniques, other analytical methods provide essential complementary information for the full characterization of this compound complexes.

Mass Spectrometry (MS) is used to determine the molecular weight of the complex and can provide information about its fragmentation patterns. This helps to confirm the stoichiometry of the complex and the identity of the coordinated ligands. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass, which can be used to confirm the elemental composition.

Elemental Analysis provides the percentage composition of the elements (typically C, H, N, and S) in the synthesized compound. This experimental data is compared with the calculated theoretical values for the proposed molecular formula of the complex. A close agreement between the experimental and calculated values is a strong indicator of the purity and correctness of the synthesized compound. This technique has been used in the characterization of various metal complexes with related imidazole-based ligands. mdpi.commdpi.com

These complementary methods, when used in conjunction with NMR, IR, and X-ray diffraction, provide a robust and comprehensive characterization of the coordination chemistry of this compound.

Catalytic Applications and Redox Chemistry of 1 Methyl 3 Propylimidazole 2 Thione Systems

Role as a Complexing Agent in Metal Deposition Processes

1-Methyl-3-propylimidazole-2-thione has emerged as a critical component in metal plating solutions, particularly as a substitute for more environmentally hazardous materials like thiourea (B124793). google.comgoogle.com Its effectiveness stems from its ability to form stable complexes with metal ions, thereby controlling their deposition onto substrates.

Facilitation of Immersion Tin Plating

In the realm of electronics manufacturing, particularly for printed circuit boards (PCBs), achieving a uniform and solderable metallic finish is paramount. This compound is a preferred complexing agent for immersion tin plating processes. google.comgoogle.com This process involves the displacement of a metal on the substrate surface with tin from the plating solution.

The compound's role is crucial in both immersion and spray displacement tin plating methods. google.comgoogle.com It helps to create a stable plating bath that can be applied by dipping the substrate or by spraying, a common technique in large-scale PCB production. google.comgoogle.com The resulting tin coating protects the underlying copper from corrosion and ensures good solderability for subsequent assembly steps. ijcsi.proelectronics.org The optimal thickness for such finishing coatings is approximately 1 µm. ijcsi.pro

An example of an immersion tin plating solution formulation includes:

Tin(II) sulfate (B86663) (0.1 g)

10% sulfuric acid solution (5 ml)

this compound (0.3 g) google.com

This mixture results in a colorless, slightly turbid solution suitable for plating. google.com

Mechanisms of Metal Ion Complexation in Plating Solutions

The efficacy of this compound as a complexing agent lies in its molecular structure. The thione group (C=S) and the nitrogen atoms within the imidazole (B134444) ring provide sites for coordination with metal ions, such as tin(II). This complexation is vital for controlling the rate of the displacement reaction, ensuring a smooth and even deposition of the tin layer.

In a typical displacement plating solution, the complexing agent, an acid, and the metal ion work in concert. google.com The 1,3-dialkylimidazole-2-thione compound forms a complex with the metal ion, which is then available for deposition onto the more noble metal of the substrate surface. google.com The stability of these complexes is a key factor in preventing rapid, uncontrolled plating, which could lead to a rough and non-uniform coating. Furthermore, these plating solutions are susceptible to aerial oxidation, and the use of effective complexing agents helps to mitigate this issue, particularly in immersion processes. google.com

Catalytic Activity in Organic Transformations

Beyond its role in metallurgy, this compound and related compounds exhibit significant catalytic activity in various organic reactions. These applications leverage the compound's ability to facilitate bond formation and influence reaction pathways.

Catalysis of Epoxy/Isocyanate Crosslinking Reactions

1,3-Disubstituted imidazole-2-thiones, including the 1-methyl-3-propyl variant, serve as effective catalysts for the crosslinking of epoxy functionalized materials with isocyanate functionalized materials. google.com This catalytic action is particularly valuable in the formulation of coatings, offering several advantages:

Extended Pot-Life with Rapid Cure: The catalysts allow for a workable pot-life at room temperature while still enabling a fast curing process. google.com

Controlled Properties: The hardness and toughness of the resulting cured resins can be effectively controlled. google.com

Clear and Resistant Coatings: The curing process yields clear, colorless coatings with excellent resistance to acids and bases, enhancing durability. google.com

The catalytic activity of these thione compounds facilitates the condensation reaction between the epoxy and isocyanate groups, a process that may be influenced by the presence of atmospheric moisture. google.com

Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

In the field of synthetic organic chemistry, the reduction of ketones to alcohols is a fundamental transformation. Ruthenium complexes, in conjunction with specific ligands, are highly effective catalysts for transfer hydrogenation reactions. webofproceedings.orgrsc.org This process typically utilizes a hydrogen donor, such as 2-propanol, to reduce the ketone. nih.govrsc.org

While direct studies specifying this compound in this exact reaction are not prevalent in the provided search results, the broader class of nitrogen-containing heterocyclic ligands is known to play a crucial role in the catalytic activity of transition metals like ruthenium. webofproceedings.org The ligand influences the catalyst's activity and selectivity. For instance, in related systems, ruthenium catalysts bearing functional ligands can exhibit enhanced catalytic activity due to a synergistic effect. webofproceedings.org The transfer hydrogenation of various ketones using a ruthenium catalyst has been shown to produce the corresponding alcohols in good to excellent yields. webofproceedings.org

| Ketone Substrate | Product | Yield (%) |

|---|---|---|

| 2-methylacetophenone | 1-(o-tolyl)ethanol | 89 |

| 3-methylacetophenone | 1-(m-tolyl)ethanol | 93 |

| 4-methylacetophenone | 1-(p-tolyl)ethanol | 92 |

| 3,4-dimethylacetophenone | 1-(3,4-dimethylphenyl)ethanol | 91 |

| 4-fluoroacetophenone | 1-(4-fluorophenyl)ethanol | 95 |

| 4-chloroacetophenone | 1-(4-chlorophenyl)ethanol | 92 |

| 4-bromoacetophenone | 1-(4-bromophenyl)ethanol | 86 |

| 2-acetonaphthone | 1-(naphthalen-2-yl)ethanol | 90 |

Table 1: Examples of yields from Ruthenium-Catalyzed Transfer Hydrogenation of various ketones. Data sourced from a study on a related catalytic system. webofproceedings.org

Exploration of Other Transition Metal-Catalyzed Reactions (e.g., C-C coupling)

The versatility of imidazole-based ligands extends to other transition metal-catalyzed reactions, including the formation of carbon-carbon (C-C) bonds. While specific examples detailing the use of this compound in C-C coupling were not the primary focus of the search results, the broader context of transition metal catalysis highlights the potential for such applications.

For instance, copper-catalyzed three-component reactions have been developed for the synthesis of imidazo[1,2-a]pyridines, demonstrating the utility of metal catalysts in constructing complex heterocyclic systems. beilstein-journals.org Similarly, titanium-catalyzed reactions, such as [2+2+1] pyrrole (B145914) synthesis, can be influenced by dative directing groups, where Lewis basic groups on a substrate can control the regioselectivity of the reaction. nih.gov The nitrogen and sulfur atoms in this compound could potentially act as such directing groups, influencing the outcome of various metal-catalyzed transformations.

Electrocatalytic Properties in Energy Conversion Devices

Application as an Electrolyte Component in Dye-Sensitized Solar Cells (DSSCs)

This compound (referred to as 'T') has been formulated into a novel organic electrolyte system for use in DSSCs. researchgate.netresearchgate.net This system utilizes 'T' as the reduced species and its oxidized counterpart, 2,2′-dithiobis(1-methyl-3-propyl-2-imidazolinium) ditriflate (referred to as 'DT'), as the oxidized species, forming the T/DT redox couple. researchgate.netresearchgate.net This organic-based electrolyte has been investigated as a direct replacement for the corrosive and volatile iodine-based electrolytes traditionally used in DSSCs.

The performance of DSSCs employing this thione-based electrolyte has been systematically evaluated. Research has demonstrated that a DSSC utilizing the T/DT electrolyte can achieve significant power conversion efficiencies (PCE). For instance, a DSSC constructed with this electrolyte and a multi-walled carbon nanotube (MWCNT) web as the counter electrode reached a PCE of 4.12%. researchgate.net In a similar configuration with a cobalt sulfide (B99878) (CoS) counter electrode, a PCE of 3.99% was recorded. researchgate.net These findings underscore the viability of the this compound based electrolyte in functional solar energy conversion devices.

The following table summarizes the photovoltaic performance of DSSCs using the this compound based electrolyte with various counter electrode materials.

| Counter Electrode Material | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |

| MWCNT Webs (20 layers) | 0.63 | 10.3 | 0.64 | 4.12 |

| CoS | 0.60 | 9.8 | 0.68 | 3.99 |

| Pt | 0.61 | 9.5 | 0.63 | 3.65 |

| Data sourced from a study by Noureldine et al. researchgate.net |

Elucidation of Redox Couple Mechanisms in DSSC Electrolytes

The fundamental mechanism of the this compound based electrolyte in a DSSC revolves around the reversible T/DT redox couple. After the dye molecule, anchored to the TiO₂ photoanode, is excited by light and injects an electron into the semiconductor's conduction band, it becomes oxidized. The reduced form of the electrolyte, this compound (T), then regenerates the oxidized dye by donating an electron, thereby becoming oxidized itself into 2,2′-dithiobis(1-methyl-3-propyl-2-imidazolinium) ditriflate (DT).

The redox reactions can be summarized as follows:

At the Photoanode:

Dye + hν → Dye*

Dye* → Dye⁺ + e⁻ (to TiO₂)

2Dye⁺ + 2T → 2Dye + DT

At the Counter Electrode:

DT + 2e⁻ → 2T

This mechanism highlights the central role of the T/DT couple as a charge carrier, or redox shuttle, between the photoanode and the counter electrode.

Design and Evaluation of Counter Electrode Materials for Enhanced Electrocatalysis

The choice of counter electrode (CE) material is paramount for the efficient operation of DSSCs using the this compound electrolyte. The CE must exhibit high electrocatalytic activity for the reduction of the oxidized species (DT) back to its reduced form (T). researchgate.netresearchgate.net Several materials have been investigated for this purpose, moving beyond the expensive and conventional platinum (Pt).

Studies have shown that materials like cobalt sulfide (CoS) and multi-walled carbon nanotube (MWCNT) webs can serve as highly effective counter electrodes for this specific electrolyte. researchgate.net Electrochemical analysis, including Tafel plots and impedance spectroscopy, has revealed that CoS exhibits superior electroactivity for the regeneration of the electrolyte compared to platinum. researchgate.net

The electrocatalytic performance of different counter electrodes with the T/DT electrolyte is detailed in the table below, focusing on the charge transfer resistance (Rct), which is a key indicator of catalytic activity (a lower Rct signifies better performance).

| Counter Electrode Material | Charge Transfer Resistance (Rct) (Ω cm²) |

| MWCNT Webs (20 layers) | 2.9 |

| CoS | 1.9 |

| Pt | 5.0 |

| Data sourced from a study by Noureldine et al. researchgate.net |

These findings indicate that the design and selection of appropriate, cost-effective counter electrode materials are crucial for optimizing the performance of DSSCs that employ the this compound based electrolyte system.

Table of Mentioned Chemical Compounds

| Chemical Name | Abbreviation / Common Name |

| This compound | T |

| 2,2′-dithiobis(1-methyl-3-propyl-2-imidazolinium) ditriflate | DT |

| Iodide | I⁻ |

| Triiodide | I₃⁻ |

| Cobalt Sulfide | CoS |

| Platinum | Pt |

| Titanium Dioxide | TiO₂ |

Theoretical and Computational Investigations of 1 Methyl 3 Propylimidazole 2 Thione and Its Complexes

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and inherent reactivity of 1-methyl-3-propylimidazole-2-thione. These studies often focus on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting how the molecule will interact with other chemical species. growingscience.com

The distribution of electron density and the molecular electrostatic potential (MEP) are also key aspects of its electronic characterization. The MEP provides a visual representation of the charge distribution, highlighting the electrophilic and nucleophilic sites within the molecule. For instance, the sulfur atom of the thione group is typically a region of high electron density, making it a prime site for electrophilic attack and coordination with metal ions. Conversely, the imidazole (B134444) ring protons can be susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure. NBO analysis examines the delocalization of electron density between filled and unfilled orbitals, providing insights into intramolecular and intermolecular interactions, including hydrogen bonding. researchgate.net This analysis can reveal the nature of the bonding within the molecule and how it might change upon coordination to a metal center.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, are often calculated to quantify the molecule's reactivity. These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These quantum chemical descriptors provide a foundational understanding of the intrinsic properties of this compound, which is essential for predicting its behavior in chemical reactions and its interactions with other molecules.

Density Functional Theory (DFT) Applications in Predicting Molecular Geometries and Spectroscopic Parameters

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecules like this compound due to its balance of accuracy and computational cost. growingscience.com DFT methods are widely used to predict a variety of molecular properties, including optimized geometries and spectroscopic parameters.

One of the primary applications of DFT is the determination of the most stable three-dimensional arrangement of atoms in the molecule, its equilibrium geometry. By minimizing the energy of the system, DFT calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles. These calculated geometries often show good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

Furthermore, DFT is extensively used to simulate and interpret spectroscopic data. This includes:

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of the molecule. nih.gov By analyzing the normal modes of vibration, specific peaks in the experimental spectra can be assigned to particular molecular motions, aiding in the structural characterization of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei can be performed using DFT. nih.gov Comparing these calculated shifts with experimental data is a powerful method for confirming the molecular structure. nih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.gov This allows for the prediction of electronic transitions and can help in understanding the electronic structure and color of the compound and its complexes.

The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311G**) is crucial for the accuracy of DFT calculations and is often selected based on the specific properties being investigated. nih.govnih.gov

Computational Modeling of Ligand-Metal Bonding and Coordination Energetics

The thione group and the nitrogen atoms of the imidazole ring in this compound make it an excellent ligand for a variety of metal ions. Computational modeling plays a vital role in understanding the nature of the bonding between this ligand and metal centers, as well as the energetics of complex formation.

DFT calculations are frequently used to model the geometry of metal complexes of this compound. These calculations can predict the coordination number of the metal ion, the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral), and the bond lengths and angles within the coordination sphere. Studies have shown that complex formation with metal ions like copper, zinc, and nickel leads to a reduction in the total energy, indicating increased stability compared to the free ligand. cyberleninka.ru The zinc and nickel complexes, in particular, have been found to possess the lowest energy levels. cyberleninka.ru

The analysis of the HOMO-LUMO gap in these complexes reveals that the gap is smaller than that of the free ligand, suggesting greater stability and lower reactivity for the complexes. cyberleninka.ru The coordination of the nitrogen and sulfur atoms of the ligand to the metal ion is a key factor in the stabilization of these complexes. cyberleninka.ru

Furthermore, computational models can be used to calculate the binding energy between the ligand and the metal ion. This provides a quantitative measure of the strength of the coordination bond. By comparing the binding energies of different metal ions with the ligand, the selectivity of the ligand for certain metals can be predicted.

The nature of the ligand-metal bond can be further investigated using techniques like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory. These methods provide insights into the degree of covalent and electrostatic character of the coordination bond. For instance, a lower dipole moment in a copper complex compared to zinc and nickel complexes suggests a more symmetrical structure. cyberleninka.ru

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

Transition state theory (TST) combined with computational methods allows for the calculation of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. nih.gov This information is crucial for understanding the kinetics of a reaction and predicting its rate.

For reactions involving this compound, such as its synthesis or its role in catalysis, computational studies can elucidate the step-by-step mechanism. This involves locating the transition state structure for each elementary step of the reaction and calculating its energy. The geometry of the transition state provides a snapshot of the molecule as it is transforming from reactant to product.

Vibrational frequency analysis is used to confirm the nature of the stationary points on the PES. nih.gov A minimum on the PES (corresponding to a stable molecule or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

By studying the reaction pathways and the energies of the transition states, researchers can gain a detailed understanding of how reactions proceed and can potentially design more efficient synthetic routes or better catalysts.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-3-propylimidazole-2-thione, and how can purity be optimized?

Methodological Answer: PTI can be synthesized via thiourea intermediates. A validated approach involves reacting phenylisothiocyanate with a substituted amine precursor (e.g., 1-(3-aminopropyl)imidazole) in chloroform under equimolar conditions . Post-synthesis, purification via silica-gel column chromatography (200–250 mesh, chloroform:methanol 9:1) or recrystallization ensures >95% purity. Monitor reactions by TLC (ethyl acetate:hexane 6:4) under UV light to confirm intermediate formation .

Q. How should researchers characterize PTI’s structural and electronic properties?

Methodological Answer: Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Complement with spectroscopic methods:

Q. What are the established protocols for assessing PTI’s thyroid toxicity in preclinical models?

Methodological Answer: Subchronic toxicity studies in rats (e.g., 14–90-day exposure) at doses of 25–100 mg/kg/day are standard. Key endpoints include:

- Serum T3/T4 levels (radioimmunoassay).

- Thyroid histopathology (follicular hypertrophy/hyperplasia). Compare with methimazole or propylthiouracil as positive controls .

Advanced Research Questions

Q. How can mechanistic studies resolve PTI’s dual role as a thyroperoxidase inhibitor and potential receptor modulator?

Methodological Answer: Combine in vitro assays:

- Thyroperoxidase (TPO) Inhibition : Use iodide uptake assays in FRTL-5 rat thyroid cells .

- Thyroid Hormone Receptor (TR) Activity : Deploy a quantitative high-throughput screening (qHTS) platform with GH3.TRE-Luc reporter cells to differentiate agonist/antagonist effects . Address contradictions by testing PTI metabolites (e.g., sulfoxide derivatives) for off-target activity .

Q. How should researchers address discrepancies in PTI’s toxicity data across studies?

Methodological Answer: Apply iterative data triangulation:

Q. What strategies optimize PTI’s use as a ligand in transition-metal complexes?

Methodological Answer: Screen PTI’s coordination behavior with metals (e.g., Pd, Cu) under inert atmospheres. Use cyclic voltammetry to assess redox activity and UV-vis spectroscopy to track ligand-to-metal charge transfer (LMCT). Refine crystal structures via SHELXD for phase resolution and SHELXL for anisotropic displacement parameters .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.